Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride
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Overview
Description
Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride: is a chemical compound with a unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with trans-4-hydroxypiperidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride is used as an intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential to form new compounds.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. Its structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a stabilizer or catalyst.
Mechanism of Action
The mechanism of action of Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride
- Trans-Benzyl (4-Hydroxypyrrolidin-3-Yl)Carbamate Hydrochloride
Comparison:
- Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride is unique due to its specific hydroxyl and carbamate positioning on the piperidine ring. This structural feature influences its reactivity and binding properties.
- Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride has a different hydroxyl positioning, which may affect its chemical behavior and applications.
- Trans-Benzyl (4-Hydroxypyrrolidin-3-Yl)Carbamate Hydrochloride features a pyrrolidine ring instead of a piperidine ring, leading to different chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant data and research findings.
Chemical Structure and Properties
The compound is characterized by a benzyl group , a hydroxypiperidine moiety , and a carbamate functional group . Its molecular formula contributes to a molecular weight of approximately 286.75 g/mol . The specific stereochemistry of the hydroxyl group plays a crucial role in its biological interactions, distinguishing it from related compounds.
Property | Value |
---|---|
Molecular Formula | C15H20N2O2·HCl |
Molecular Weight | 286.75 g/mol |
Functional Groups | Benzyl, Hydroxypiperidine, Carbamate |
This compound exhibits its biological activity primarily through interactions with various enzymes and receptors . It has been shown to modulate enzymatic activities, potentially leading to inhibition or activation of specific biochemical pathways. The compound's ability to bind to molecular targets is critical for its pharmacological effects.
Interaction Studies
Research indicates that the compound interacts with several biological targets, which may include:
- Enzymes : Inhibition of specific enzymes involved in metabolic pathways.
- Receptors : Binding affinity to neurotransmitter receptors, influencing neuronal signaling.
Biological Activity
The biological activity of this compound has been evaluated in various studies, demonstrating potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.
- Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.
Study on Enzyme Inhibition
A study published in the Journal of Medicinal Chemistry investigated the enzyme inhibition properties of similar compounds. It was found that derivatives of piperidine-based carbamates could effectively inhibit certain phospholipases, which are critical in various pathological conditions . This suggests that this compound may also possess similar inhibitory effects.
Neuropharmacological Assessment
In a neuropharmacological assessment, compounds structurally related to this compound were tested for their effects on locomotor activity in animal models. Results indicated that these compounds could significantly increase locomotor activity at specific doses, hinting at their potential as central nervous system stimulants .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Differences | Unique Features |
---|---|---|
Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate | Hydroxyl group position differs | Different pharmacological profile |
Benzyl (cis-3-hydroxypiperidin-4-yl)carbamate | Stereochemistry varies | Altered binding characteristics |
Benzyl (trans-4-hydroxypyrrolidin-3-yl)carbamate | Different ring structure | Varying biological activity |
Properties
Molecular Formula |
C13H19ClN2O3 |
---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
benzyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-12-6-7-14-8-11(12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m0./s1 |
InChI Key |
PKTGTECRFNOEKN-FXMYHANSSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@H]1O)NC(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1CNCC(C1O)NC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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